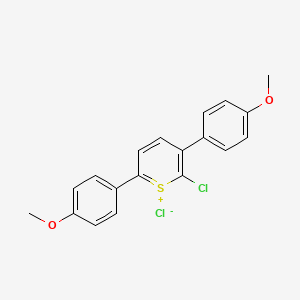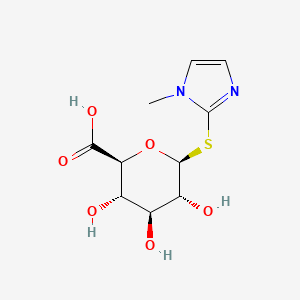
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid is a complex organic compound that features multiple functional groups, including hydroxyl, carboxylic acid, and imidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Materials: The synthesis may begin with simple sugars or imidazole derivatives.
Functional Group Transformations:
Reaction Conditions: Typical conditions could include the use of protecting groups, specific solvents, and catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Batch vs. Continuous Processes: Determining the most efficient production method.
Purification Techniques: Utilizing crystallization, chromatography, or other purification methods to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield corresponding ketones or aldehydes.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The imidazole moiety might interact with enzymes, potentially serving as an inhibitor.
Metabolic Studies: Its metabolic pathways could be studied to understand its biological effects.
Medicine
Drug Development:
Therapeutic Agents: Possible use as a therapeutic agent for specific diseases.
Industry
Material Science: Applications in the development of new materials with specific properties.
Biotechnology: Use in biotechnological processes and product development.
Mécanisme D'action
The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid would involve its interaction with molecular targets such as enzymes or receptors. The imidazole ring may play a crucial role in binding to active sites, while the hydroxyl and carboxylic acid groups could participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-imidazol-2-yl)sulfanyloxane-2-carboxylic acid: Similar structure but with a different substituent on the imidazole ring.
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)thiooxane-2-carboxylic acid: Similar but with a thioether linkage instead of a sulfanyl group.
Uniqueness
The uniqueness of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H14N2O6S |
|---|---|
Poids moléculaire |
290.30 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O6S/c1-12-3-2-11-10(12)19-9-6(15)4(13)5(14)7(18-9)8(16)17/h2-7,9,13-15H,1H3,(H,16,17)/t4-,5-,6+,7-,9-/m0/s1 |
Clé InChI |
KENJCTIXBHPRDX-MNDKRXPHSA-N |
SMILES isomérique |
CN1C=CN=C1S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES canonique |
CN1C=CN=C1SC2C(C(C(C(O2)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Ethyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716887.png)
![2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716894.png)
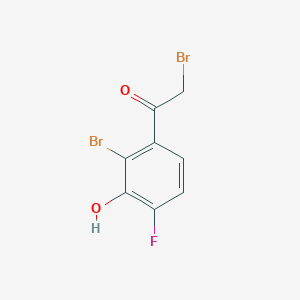
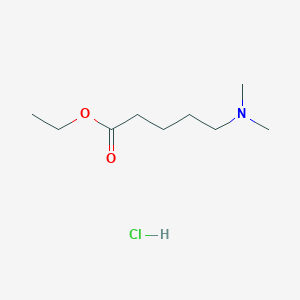
![7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester](/img/structure/B13716906.png)
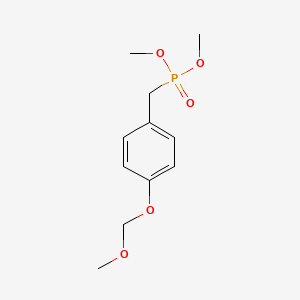
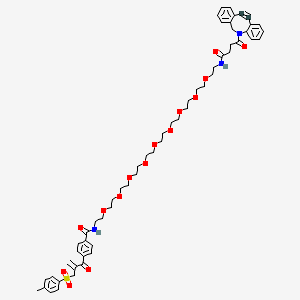
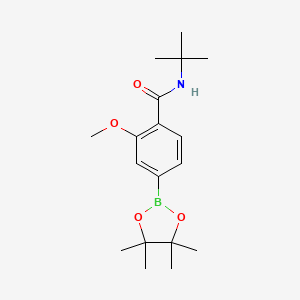
![3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13716935.png)

